molecular formula C15H15ClN4O2S B2368360 8-[(4-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897454-16-9

8-[(4-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione

Cat. No.: B2368360
CAS No.: 897454-16-9
M. Wt: 350.82
InChI Key: NCQSIHYMDWOLLH-UHFFFAOYSA-N
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Description

8-[(4-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione (also known as Olaparib) is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition can lead to the accumulation of DNA damage and ultimately cell death. Olaparib has been extensively studied for its potential as an anticancer agent, particularly in cancers with defects in DNA repair mechanisms such as breast and ovarian cancers.

Scientific Research Applications

Reactivity and Synthesis

  • Reactivity of Methylthiopurines : Research by Bergmann, Rahat, and Tamir (1974) explored the reactivity of 6-methylthiopurin-8-ones, noting that such compounds, when exposed to chlorine, transform into sulphones. This study emphasizes the chemical transformations possible with sulfur-containing purines, a category into which the target compound might fall, indicating potential for diverse chemical reactivity and applications in synthesis (Bergmann, Rahat, & Tamir, 1974).

  • Synthesis of Dithiasuccinoyl-amines : Barany et al. (2005) describe the efficient synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane plus bis(trimethylsilyl)amines, useful as amino protecting groups and sulfurization reagents. This underscores the utility of sulfur and nitrogen-containing compounds in synthetic chemistry, relevant to the manipulation and application of the target compound (Barany, Hammer, Merrifield, & Bárány, 2005).

Chemical Transformations

  • Transformation of Sulfanyl Groups : Klose, Reese, and Song (1997) discussed the preparation of sulfur-transfer agents, demonstrating the versatility of sulfanyl groups in chemical synthesis. This highlights the potential for the target compound to serve as an intermediate in the synthesis of other chemically or biologically active molecules (Klose, Reese, & Song, 1997).

  • Functionalized Cyclopentenediones Synthesis : Egorov, Khasanova, Gimalova, and Miftakhov (2019) reported on the synthesis of differently functionalized cyclopentenediones, illustrating the broad scope of reactions and products attainable with sulfur and chloro groups, which might relate to the functional group chemistry of the target compound (Egorov, Khasanova, Gimalova, & Miftakhov, 2019).

Biological Activity Exploration

  • Antiproliferative and Antifungal Agents : Tandon, Maurya, Tripathi, ShivaKeshava, Shukla, Srivastava, and Panda (2009) synthesized and evaluated 2-chloro-3-arylsulfanyl-[1,4]naphthoquinones and related compounds for their antiproliferative and antifungal activities. This suggests a potential avenue for exploring the biological activities of compounds structurally related to or derived from the target compound, underlining the importance of such chemical entities in the development of new therapeutic agents (Tandon, Maurya, Tripathi, ShivaKeshava, Shukla, Srivastava, & Panda, 2009).

Properties

IUPAC Name

8-[(4-chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQSIHYMDWOLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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